4-[(Benzylsulfonyl)methyl]-N~1~-(3-chlorophenyl)benzamide
Overview
Description
4-[(Benzylsulfonyl)methyl]-N~1~-(3-chlorophenyl)benzamide is an organic compound that features a benzamide core with a benzylsulfonyl and a 3-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzylsulfonyl)methyl]-N~1~-(3-chlorophenyl)benzamide typically involves a multi-step process:
Formation of Benzylsulfonyl Chloride: Benzyl alcohol is reacted with thionyl chloride to form benzylsulfonyl chloride.
Nucleophilic Substitution: The benzylsulfonyl chloride is then reacted with a suitable nucleophile to introduce the sulfonyl group.
Amidation: The final step involves the reaction of the intermediate with 3-chlorophenylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylsulfonyl)methyl]-N~1~-(3-chlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
4-[(Benzylsulfonyl)methyl]-N~1~-(3-chlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-[(Benzylsulfonyl)methyl]-N~1~-(3-chlorophenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl and benzamide groups are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(methylsulfonyl)methyl]-N-(3-chlorophenyl)benzamide
- 4-[(benzylsulfonyl)methyl]-N-(4-chlorophenyl)benzamide
- 4-[(benzylsulfonyl)methyl]-N-(3-fluorophenyl)benzamide
Uniqueness
4-[(Benzylsulfonyl)methyl]-N~1~-(3-chlorophenyl)benzamide is unique due to the specific positioning of the benzylsulfonyl and 3-chlorophenyl groups, which confer distinct chemical and biological properties. This structural uniqueness can result in different reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
4-(benzylsulfonylmethyl)-N-(3-chlorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c22-19-7-4-8-20(13-19)23-21(24)18-11-9-17(10-12-18)15-27(25,26)14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLIPMFYVTUKLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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